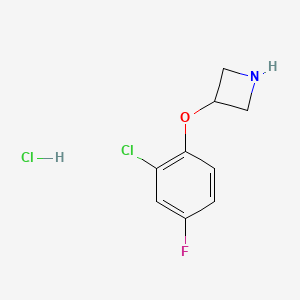

3-(2-Chloro-4-fluorophenoxy)azetidine hydrochloride

Übersicht

Beschreibung

3-(2-Chloro-4-fluorophenoxy)azetidine hydrochloride is a useful research compound. Its molecular formula is C9H10Cl2FNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Overview

3-(2-Chloro-4-fluorophenoxy)azetidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H10ClFNO

- Molecular Weight : 217.64 g/mol

- CAS Number : 900512-29-0

The compound features a chloro and fluorine substitution on the phenoxy group, which may influence its biological activity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in cellular signaling pathways. The presence of halogen atoms can enhance binding affinity to target sites, potentially leading to altered cellular responses.

Key Mechanisms:

- Protein Binding : The compound exhibits significant binding affinity to various proteins, which may modulate their activity.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play a role in cancer cell proliferation and survival.

Anticancer Properties

Research has indicated that this compound possesses notable antiproliferative activity against various cancer cell lines.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.5 | Induces apoptosis |

| HT-29 (Colon Cancer) | 0.8 | Inhibits proliferation |

| A549 (Lung Cancer) | 1.2 | Cell cycle arrest |

In vitro studies have demonstrated that the compound can induce apoptosis in MCF-7 cells at concentrations as low as 0.5 µM, suggesting a potent anticancer effect .

Mechanistic Studies

Flow cytometry analyses have revealed that treatment with this compound leads to an increase in apoptotic markers such as Annexin V positivity in treated cells. Additionally, it has been observed to disrupt mitochondrial membrane potential, further confirming its role in apoptosis induction .

Case Studies

- Study on Breast Cancer Cells : In a recent study, this compound was tested on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

- Colon Cancer Model : Another investigation utilized HT-29 colon cancer cells to assess the compound's effects on cell proliferation. The findings showed that the compound inhibited cell growth significantly, suggesting its potential as a therapeutic agent for colorectal cancers .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies indicate:

- Absorption : Rapid absorption following oral administration.

- Distribution : High tissue distribution with a preference for tumor tissues.

- Metabolism : Metabolized primarily in the liver with several active metabolites contributing to its overall efficacy.

- Excretion : Primarily excreted via urine.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 3-(2-Chloro-4-fluorophenoxy)azetidine hydrochloride?

Answer:

Azetidine derivatives are typically synthesized via nucleophilic substitution reactions. For example, the hydroxyl group in azetidine precursors can be displaced by halogenated aromatic moieties under basic conditions. Key steps include:

- Azetidine ring activation : Use of reagents like PPh₃/CCl₄ for hydroxyl-to-chloro substitution .

- Coupling reactions : Reaction of activated azetidine with 2-chloro-4-fluorophenol in the presence of a base (e.g., K₂CO₃) to form the ether linkage.

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.

Validation : Confirm purity via NMR (¹H/¹³C), HPLC (>95%), and mass spectrometry (m/z ~245.6) .

Q. Basic: What analytical techniques are critical for characterizing this compound and ensuring batch consistency?

Answer:

- Structural elucidation : ¹H NMR (D₂O) for aromatic protons (δ 6.8–7.4 ppm) and azetidine ring protons (δ 3.5–4.2 ppm). ¹³C NMR confirms the quaternary carbon in the azetidine ring (δ 70–75 ppm) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ = 246.05) .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

Contradictions often arise from differences in experimental design:

- Dose-response analysis : Establish EC₅₀/IC₅₀ values using a wide concentration range (e.g., 0.1–100 μM) to identify optimal activity windows .

- Pathway-specific inhibitors : Use inhibitors like PD98059 (ERK) or Bay 11-7082 (NF-κB) to validate mechanism-of-action (MoA) claims .

- Cell model selection : Compare results across primary cells (e.g., neurons) and immortalized lines (e.g., BV2 microglia) to assess cell-type specificity .

Q. Advanced: What strategies optimize the compound’s pharmacokinetic properties for CNS-targeted studies?

Answer:

- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -NH₂) to improve blood-brain barrier (BBB) penetration. LogP values <3 are ideal .

- Metabolic stability : Test hepatic microsomal stability (human/rat) and identify metabolic hotspots via LC-MS metabolite profiling.

- Structural analogs : Synthesize derivatives (e.g., fluorinated or methylated variants) to enhance binding affinity to targets like TLR4 or NLRP3 .

Q. Advanced: How can researchers validate the compound’s interaction with melanogenesis pathways?

Answer:

- Gene/protein expression : Quantify MITF and tyrosinase levels via qRT-PCR and Western blotting in α-MSH-stimulated melanocytes .

- ERK phosphorylation : Use phospho-ERK antibodies to confirm pathway activation (e.g., increased p-ERK/ERK ratio) .

- Pigmented skin models : Test in 3D skin equivalents treated with Cervi cornus Colla to observe dose-dependent hypopigmentation .

Q. Advanced: What computational tools are effective for predicting SAR and off-target effects?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with targets like TLR4 (PDB: 3FXI) or MITF (PDB: 2OQ8) .

- Off-target screening : Perform similarity-based searches in ChEMBL or PubChem to identify potential cross-reactivity with GPCRs or kinases.

- ADMET prediction : Tools like SwissADME assess absorption, CYP inhibition, and toxicity profiles .

Q. Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of hydrochloride vapors.

- Waste disposal : Collect residues in sealed containers for incineration by licensed facilities .

Q. Advanced: How can researchers design experiments to differentiate between direct enzyme inhibition and transcriptional regulation effects?

Answer:

- In vitro enzyme assays : Test direct inhibition of tyrosinase using L-DOPA as a substrate (e.g., no inhibition suggests indirect regulation) .

- Time-course studies : Measure MITF mRNA levels at early (1–6 hr) vs. late (24–48 hr) timepoints to distinguish transcriptional vs. post-translational effects .

- CRISPR knockouts : Use MITF-deficient melanocytes to confirm dependency on this pathway .

Q. Basic: What are the key stability considerations for long-term storage of this compound?

Answer:

- Temperature : Store at -20°C in airtight, light-protected vials to prevent hydrolysis .

- Solubility : Prepare stock solutions in DMSO (10 mM) and avoid repeated freeze-thaw cycles.

- Degradation monitoring : Perform periodic HPLC checks for new peaks (e.g., dehalogenation byproducts) .

Q. Advanced: How can structural modifications address solubility limitations in aqueous assays?

Answer:

Eigenschaften

IUPAC Name |

3-(2-chloro-4-fluorophenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO.ClH/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLHSSBPQTWCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=C(C=C2)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900512-29-0 | |

| Record name | Azetidine, 3-(2-chloro-4-fluorophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900512-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.